

An In-depth Technical Guide to 1,2-Bis(dimethylarsino)benzene (diars)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Bis(dimethylarsino)benzene

Cat. No.: B076301

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(dimethylarsino)benzene, commonly known in scientific literature as "diars," is a seminal organoarsenic compound with the chemical formula $C_6H_4(As(CH_3)_2)_2$.^[1] This colorless liquid has carved a significant niche in the field of coordination chemistry as a robust bidentate chelating ligand.^[1] Its ability to stabilize a wide array of transition metals in various oxidation states has made it a valuable tool in both academic research and industrial catalysis. This guide provides a comprehensive overview of the chemical and physical properties of diars, detailed experimental protocols for its synthesis and the preparation of its coordination complexes, and an exploration of its applications.

Chemical and Physical Properties

1,2-Bis(dimethylarsino)benzene is a dense, colorless liquid under standard conditions.^[1] A summary of its key physical and chemical properties is presented in Table 1. Of particular note is its sensitivity to oxygen, with which it readily reacts to form the corresponding dioxide, $C_6H_4(As(CH_3)_2O)_2$.^[1] Consequently, all handling and storage of diars must be conducted under an inert atmosphere.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{16}As_2$	[1]
Molar Mass	286.08 g/mol	
Appearance	Colorless liquid	[1]
Density	1.3992 g/cm ³	
Boiling Point	97-101 °C at 1.1 mmHg	
CAS Number	13246-32-7	[1] [2]

Synthesis of 1,2-Bis(dimethylarsino)benzene (diars)

The most common and established method for the synthesis of diars involves the reaction of o-dichlorobenzene with sodium dimethylarsenide.[\[1\]](#)[\[3\]](#)

Reaction Scheme

[Click to download full resolution via product page](#)

Figure 1: Synthesis of 1,2-Bis(dimethylarsino)benzene.

Experimental Protocol

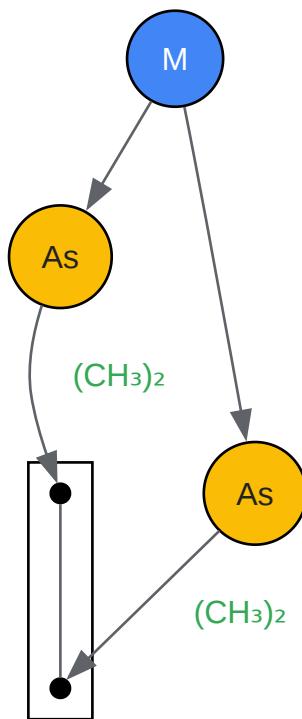
Materials:

- o-dichlorobenzene

- Sodium dimethylarsenide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line and glassware

Procedure:

- Preparation of Sodium Dimethylarsenide: In a flame-dried Schlenk flask under an inert atmosphere, sodium metal is reacted with a solution of dimethylarsine in a suitable anhydrous solvent (e.g., liquid ammonia or THF) to form sodium dimethylarsenide.
- Reaction with o-dichlorobenzene: A solution of o-dichlorobenzene in anhydrous diethyl ether or THF is added dropwise to the freshly prepared sodium dimethylarsenide solution at a controlled temperature, typically ranging from -78 °C to room temperature.
- Reaction Work-up: After the addition is complete, the reaction mixture is stirred for several hours to ensure complete reaction. The resulting suspension is then quenched with degassed water.
- Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are then dried over an anhydrous drying agent (e.g., MgSO₄).
- Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield pure **1,2-bis(dimethylarsino)benzene** as a colorless liquid. Purity can be further enhanced by recrystallization from a non-polar solvent like hexane at low temperatures.[2]


Spectroscopic Characterization

The identity and purity of **1,2-bis(dimethylarsino)benzene** are typically confirmed using a combination of spectroscopic techniques.

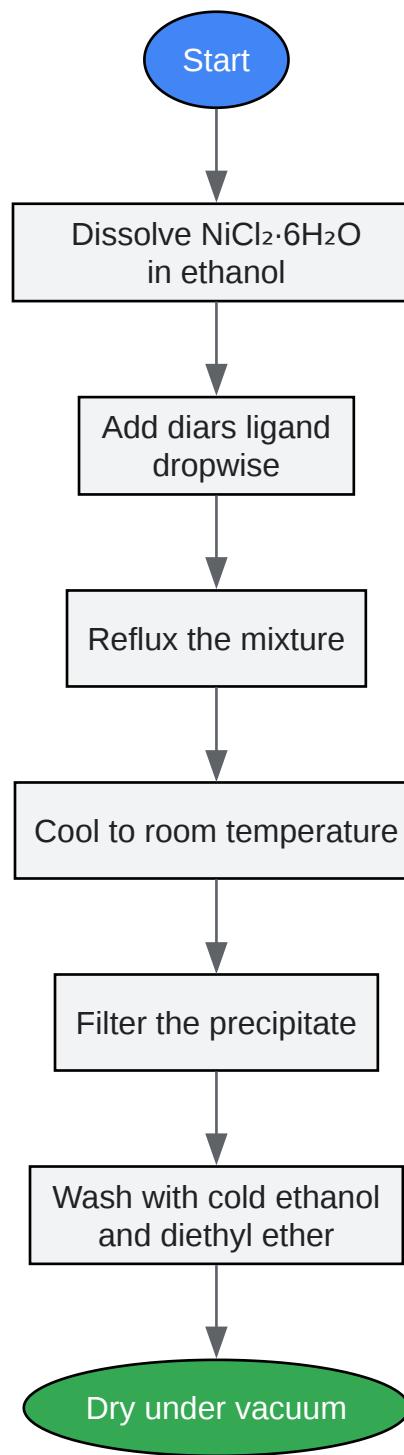
Technique	Observed Features
¹ H NMR	A sharp singlet corresponding to the methyl protons (As-CH ₃) and a multiplet in the aromatic region for the benzene ring protons.
¹³ C NMR	Resonances for the methyl carbons and the aromatic carbons of the benzene ring.
Infrared (IR) Spectroscopy	Characteristic peaks for C-H stretching and bending vibrations of the methyl and aromatic groups, as well as As-C stretching vibrations.
Mass Spectrometry	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of diars, along with characteristic fragmentation patterns.

Coordination Chemistry and Applications

1,2-Bis(dimethylarsino)benzene is a classic chelating ligand in coordination and organometallic chemistry.^[1]^[2] Its two arsenic donor atoms bind to a single metal center to form a stable five-membered ring. This chelation enhances the thermodynamic stability of the resulting metal complex.

[Click to download full resolution via product page](#)

Figure 2: Chelation of a metal center (M) by diars.


A significant application of diars lies in its ability to stabilize metal ions in unusual oxidation states and coordination numbers.^[1] For example, it has been instrumental in the synthesis of some of the first examples of nickel(III) and nickel(IV) complexes.^[1] The steric and electronic properties of diars, specifically the relatively long arsenic-metal bond lengths, allow for the formation of complexes with high coordination numbers without significant steric hindrance.

Furthermore, metal complexes of diars have been investigated for their catalytic activity in various organic transformations. The electronic properties of the arsenic donor atoms can influence the reactivity of the metal center, making diars a versatile ligand for catalyst design.

Synthesis of a Representative Metal Complex: Dichlorobis(1,2-bis(dimethylarsino)benzene)nickel(II)

The following protocol describes the synthesis of a typical diars-metal complex.

Experimental Workflow

[Click to download full resolution via product page](#)

Figure 3: Workflow for the synthesis of a diars-nickel complex.

Experimental Protocol

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- **1,2-Bis(dimethylarsino)benzene** (diars)
- Ethanol
- Diethyl ether
- Inert gas (Argon or Nitrogen)
- Standard reflux and filtration apparatus

Procedure:

- A solution of nickel(II) chloride hexahydrate in ethanol is prepared in a round-bottom flask under an inert atmosphere.
- A stoichiometric amount of **1,2-bis(dimethylarsino)benzene**, dissolved in ethanol, is added dropwise to the nickel salt solution with constant stirring.
- The reaction mixture is then heated to reflux for a specified period to ensure complete complex formation. The color of the solution will typically change, indicating the formation of the complex.
- After the reflux period, the mixture is allowed to cool to room temperature, which usually results in the precipitation of the solid complex.
- The precipitate is collected by filtration, washed with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
- The resulting solid is dried under vacuum to yield the dichlorobis(**1,2-bis(dimethylarsino)benzene**)nickel(II) complex.

Safety and Handling

1,2-Bis(dimethylarsino)benzene is an organoarsenic compound and should be handled with extreme caution.^[3] It is toxic and should only be used in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Due to its air sensitivity, all manipulations should be carried out under an inert atmosphere.

Conclusion

1,2-Bis(dimethylarsino)benzene remains a cornerstone ligand in coordination chemistry. Its straightforward synthesis, coupled with its unique ability to stabilize various metal centers, ensures its continued relevance in the development of new catalysts and materials. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [wikiwand.com](http://www.wikiwand.com) [wikiwand.com]
- 2. [1,2-Bis\(dimethylarsino\)benzene | Arsenic Ligand | RUO](http://www.benchchem.com) [benchchem.com]
- 3. [1,2-Bis\(dimethylarsino\)benzene](http://www.chemeurope.com) [chemeurope.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Bis(dimethylarsino)benzene (diars)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076301#what-is-1-2-bis-dimethylarsino-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com